molecular formula C21H20N4O3 B12275350 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B12275350
M. Wt: 376.4 g/mol
InChI Key: LXKHNGWRRJWDJZ-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features a combination of pyrazole, phenyl, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and benzoxazole intermediates, followed by their coupling through an acetamide linkage.

  • Preparation of Pyrazole Intermediate

      Starting Materials: 1-methyl-1H-pyrazole and 4-bromophenyl ethyl ketone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Preparation of Benzoxazole Intermediate

      Starting Materials: 2-aminophenol and ethyl oxalyl chloride.

      Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

  • Coupling Reaction

      Starting Materials: Pyrazole intermediate and benzoxazole intermediate.

      Reaction Conditions: The coupling is achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which could lead to the development of new drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide: Similar structure but lacks the methyl group on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to the presence of both pyrazole and benzoxazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C21H20N4O3/c1-24-13-17(12-23-24)16-8-6-15(7-9-16)10-11-22-20(26)14-25-18-4-2-3-5-19(18)28-21(25)27/h2-9,12-13H,10-11,14H2,1H3,(H,22,26)

InChI Key

LXKHNGWRRJWDJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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